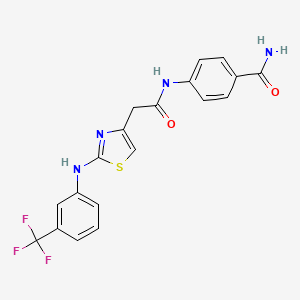

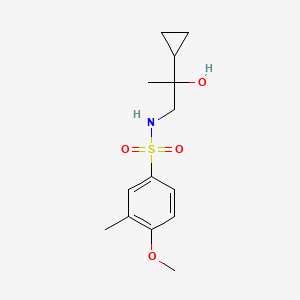

![molecular formula C23H27N3O4 B2717368 2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097891-74-0](/img/structure/B2717368.png)

2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

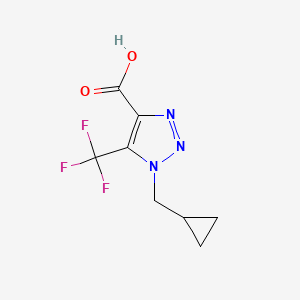

The compound appears to contain several structural components including a 2,3-dihydro-1,4-benzodioxine moiety, a piperidin-4-yl group, and a hexahydrocinnolin-3-one group . These structural components are common in many biologically active compounds.

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple cyclic structures. The 2,3-dihydro-1,4-benzodioxine moiety, for example, is a bicyclic structure with an oxygen atom incorporated into each ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbonyl group in the hexahydrocinnolin-3-one moiety, which could undergo various reactions such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of multiple cyclic structures could impact its solubility and stability .Applications De Recherche Scientifique

Metabolism and Disposition in Humans

Disposition and Metabolism of [14C]SB-649868 explores the metabolism and disposition of SB-649868, a compound with structural similarity, highlighting its pharmacokinetics, principal circulating components, and metabolic pathways in humans. The study provides insights into the drug's elimination and the identification of its metabolites through advanced analytical techniques (Renzulli et al., 2011).

Synthetic Applications and Catalysis

Rigid P-chiral phosphine ligands research demonstrates the synthesis of enantiomerically pure phosphine ligands and their application in rhodium-catalyzed asymmetric hydrogenation. This study could serve as a foundation for designing novel catalytic systems for synthetic applications involving compounds with complex structures (Imamoto et al., 2012).

Synthesis of Polyhydroxylated Piperidine Alkaloids

The Intermolecular Michael addition study provides a methodology for synthesizing polyhydroxylated piperidine alkaloids, demonstrating the versatility of the Michael addition reaction in constructing complex molecular architectures relevant to natural product synthesis (Patil et al., 2001).

Pharmacological Properties of Benzamide Derivatives

Design and synthesis of orally active benzamide derivatives explores the development of benzamide derivatives as potent serotonin 4 receptor agonists, highlighting their potential pharmacological applications and challenges in achieving oral bioavailability (Sonda et al., 2003).

Role of Orexin-1 Receptor Mechanisms

The study on Orexin-1 Receptor Mechanisms on Compulsive Food Consumption investigates the role of orexin receptors in binge eating, providing insights into the neurobiological mechanisms underlying compulsive food intake and potential pharmacological interventions (Piccoli et al., 2012).

Metabolic Fate of Synthetic Cannabinoid Receptor Agonists

In Vitro Metabolic Fate of the Synthetic Cannabinoid Receptor Agonists QMPSB and QMPCB details the metabolic profiling of synthetic cannabinoids, illustrating the importance of understanding metabolic pathways for the identification of screening targets and predicting drug interactions (Richter et al., 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4/c27-21-14-17-4-1-2-6-19(17)24-26(21)15-16-8-10-25(11-9-16)23(28)18-5-3-7-20-22(18)30-13-12-29-20/h3,5,7,14,16H,1-2,4,6,8-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQIQCDEYIYSDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)C4=C5C(=CC=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

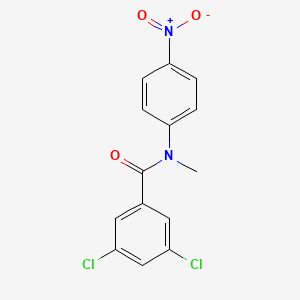

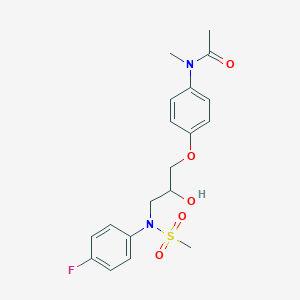

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cinnamamide](/img/structure/B2717289.png)

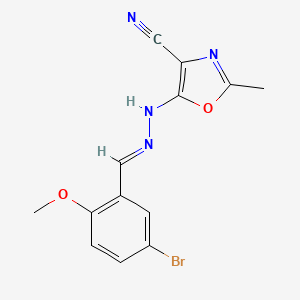

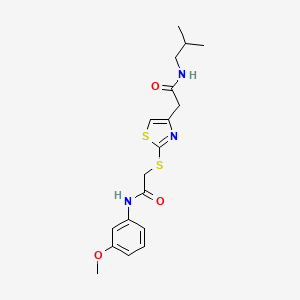

![3,4,7,9-Tetramethyl-1-(2-morpholin-4-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2717294.png)

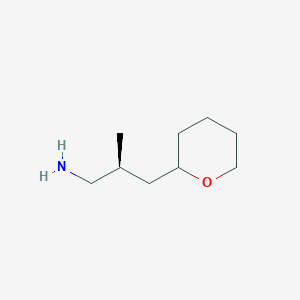

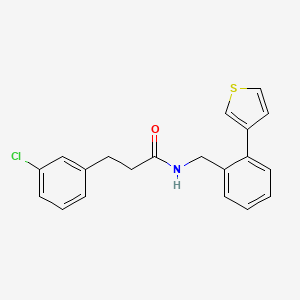

![N-(1-cyanocyclohexyl)-2-[[4-(2-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B2717298.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate](/img/structure/B2717303.png)

![2,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2717307.png)